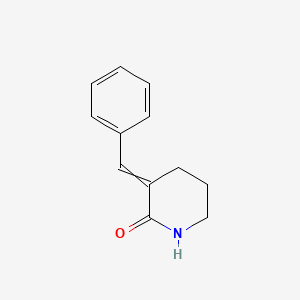

3-(Benzylidene)-2-piperidone

Cat. No. B8429037

M. Wt: 187.24 g/mol

InChI Key: NGJPBMMZWJHTAD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07015320B2

Procedure details

This example describes the preparation of I where n=2 and R1=phenyl. In a nitrogen-filled glove box, a Fisher-Porter tube was charged with iridium catalyst prepared as in Example 1 (10 mg, 0.012 mmol) and 3-(benzylidene)-2-piperidone (250 mg, 1.3 mmol). Methanol (3 mL) and dichloromethane (3 mL) were added and the system was flushed 4 times with hydrogen and pressured to 60 psi (0.5 MPa) H2. After 18 h the reaction mixture was filtered through a short pad of silica. The solvent was removed at reduced pressure to afford 3-benzyl-2-piperidone (240 mg, 96%) as a white crystalline solid. Chiral HPLC analysis (Chiralpak AS, 60% heptane, 39.2% isopropanol, 0.4% trifluoroacetic acid, 0.4% n-hexylamine, 40° C.) indicated that conversion was 100% and the enantiomeric excess was 83%. 13C NMR: δ 20.10, 24.33, 36.42, 41.31, 41.74, 125.11, 127.32, 128.21, 138.84, 173.69;

[Compound]

Name

Example 1

Quantity

10 mg

Type

reactant

Reaction Step One

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>[Ir].ClCCl>[CH2:1]([CH:8]1[CH2:13][CH2:12][CH2:11][NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

[Compound]

|

Name

|

Example 1

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=C1C(NCCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ir]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the preparation of I where n=2 and R1=phenyl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In a nitrogen-filled glove box

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the system was flushed 4 times with hydrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After 18 h the reaction mixture was filtered through a short pad of silica

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed at reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)C1C(NCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 240 mg | |

| YIELD: PERCENTYIELD | 96% | |

| YIELD: CALCULATEDPERCENTYIELD | 97.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |